2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide
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Overview
Description
2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide is a complex organic compound that belongs to the class of thienopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The unique structure of this compound, which includes a thienopyrimidine core and a triazole moiety, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: The synthesis begins with the preparation of the thienopyrimidine core. This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, using a suitable phenylating agent and a Lewis acid catalyst.
Formation of the Triazole Moiety:
Coupling of the Acetamide Group: The final step involves the coupling of the acetamide group to the triazole-thienopyrimidine intermediate. This can be achieved using standard amide coupling reagents such as carbodiimides or phosphonium salts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the nitro group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and triazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways.
Bind to Receptors: The compound can bind to specific receptors on the cell surface or within the cell, modulating signal transduction pathways.
Induce Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.
Comparison with Similar Compounds
Similar Compounds
- **2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)-N-[3-(methyl)-1H-1,2,4-triazol-5-yl]acetamide
- **2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)-N-[3-(ethyl)-1H-1,2,4-triazol-5-yl]acetamide
- **2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)-N-[3-(butyl)-1H-1,2,4-triazol-5-yl]acetamide
Uniqueness
The uniqueness of 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide lies in its specific structural features, such as the presence of the isopropyl group on the triazole moiety. This structural variation can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties compared to similar compounds.
Biological Activity
The compound 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide is a hybrid molecule that combines thieno[2,3-d]pyrimidine and triazole moieties. This structural combination is of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and structure-activity relationships (SAR).
Synthesis
The synthesis of thieno[2,3-d]pyrimidine derivatives has been extensively studied. The general method involves the reaction of appropriate precursors under acidic or basic conditions, often utilizing catalysts such as triethylamine. For example, compounds have been synthesized through the condensation of 5-substituted-4-chlorothienopyrimidine with various substituted phenolic compounds .
Anticancer Activity
Recent studies have highlighted the anticancer properties of thieno[2,3-d]pyrimidine derivatives. In particular, compounds similar to the target compound have demonstrated cytotoxic effects against various cancer cell lines. For instance:
- A series of thieno[2,3-d]pyrimidine derivatives showed significant inhibition of tumor cell activity with IC50 values ranging from 27.6 μM to 43 μM against breast cancer cell lines (MDA-MB-231) .
The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation and survival pathways.
Antimicrobial Activity
The triazole component contributes to a broad spectrum of antimicrobial activity. Compounds containing the triazole ring have been reported to exhibit antifungal and antibacterial properties:
- A review indicated that 1,2,4-triazoles possess significant activity against various pathogens including Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. The presence of electron-withdrawing groups on the phenyl ring enhances cytotoxicity against tumor cells. For example:
- Substituents like chlorine on the aromatic ring improved potency due to increased electron density at the reactive sites .
Case Studies
- Study on Cytotoxicity : A study synthesized a range of thieno[2,3-d]pyrimidine derivatives and evaluated their cytotoxicity against MDA-MB-231 cells. The most potent compound exhibited an IC50 value of 27.6 μM .
- Antimicrobial Evaluation : Another research focused on evaluating the antimicrobial efficacy of triazole derivatives against fungal strains. The results indicated a notable reduction in growth for several strains compared to controls .
Properties
Molecular Formula |
C19H18N6O2S |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)acetamide |
InChI |
InChI=1S/C19H18N6O2S/c1-11(2)16-22-19(24-23-16)21-15(26)9-25-10-20-17-13(18(25)27)8-14(28-17)12-6-4-3-5-7-12/h3-8,10-11H,9H2,1-2H3,(H2,21,22,23,24,26) |
InChI Key |
KSBXXJPHFXBGCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NN1)NC(=O)CN2C=NC3=C(C2=O)C=C(S3)C4=CC=CC=C4 |
Origin of Product |
United States |
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